molecular formula C13H19ClN2O2 B14782670 benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride

benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride

Cat. No.: B14782670
M. Wt: 270.75 g/mol
InChI Key: BSMSBZLVNPGRCO-UHFFFAOYSA-N
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Description

Benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its white to yellow solid form and is typically stored at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride involves several steps. One common method includes the reaction of benzyl chloroformate with 4-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(4-ethylpyrrolidin-3-yl)carbamate;hydrochloride
  • Benzyl N-(4-isopropylpyrrolidin-3-yl)carbamate;hydrochloride
  • Benzyl N-(4-phenylpyrrolidin-3-yl)carbamate;hydrochloride

Uniqueness

Benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 4-methyl group in the pyrrolidine ring enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H

InChI Key

BSMSBZLVNPGRCO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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